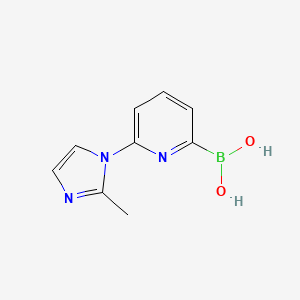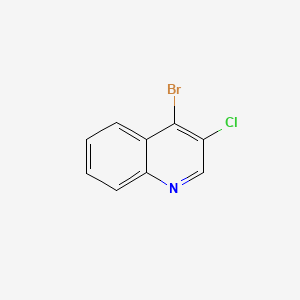
4-Bromo-3-chloroquinoline
Descripción general
Descripción
4-Bromo-3-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It is a solid substance and is used by researchers in early discovery .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloroquinoline is represented by the SMILES stringBrC1=C(Cl)C=NC2=CC=CC=C12 . This indicates that the molecule contains a bromine atom and a chlorine atom attached to a quinoline base. Physical And Chemical Properties Analysis
4-Bromo-3-chloroquinoline is a solid substance . Its molecular weight is 242.50 . The compound does not have a flash point, indicating that it is not flammable .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
4-Bromo-3-chloroquinoline is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development of many drugs.
Organic Synthesis
Quinoline, which includes 4-Bromo-3-chloroquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Drug Discovery
Quinoline is a core template in drug design because of its broad spectrum of bioactivity . As a derivative of quinoline, 4-Bromo-3-chloroquinoline can be used in the design and synthesis of new drugs.
Medicinal Chemistry
Quinoline and its derivatives, including 4-Bromo-3-chloroquinoline, have substantial efficacies for future drug development . They have been used in medicinal chemistry research and other valuable areas of human endeavor .
Biological Research
Quinoline and its derivatives have potential biological activities . Therefore, 4-Bromo-3-chloroquinoline can be used in biological research to study these activities.
Chemical Synthesis
4-Bromo-3-chloroquinoline can be used in chemical synthesis . Scientists with experience in areas such as Life Science, Material Science, and Chemical Synthesis can use it in their research .
Safety And Hazards
4-Bromo-3-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Direcciones Futuras
Quinoline and its derivatives, including 4-Bromo-3-chloroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, future research may focus on exploring new synthesis methods, studying their biological and pharmaceutical activities, and developing structure-function relationships .
Propiedades
IUPAC Name |
4-bromo-3-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUGGBALRQUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672632 | |
| Record name | 4-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloroquinoline | |
CAS RN |
1209339-16-1 | |
| Record name | 4-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

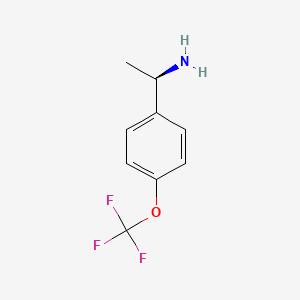
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)


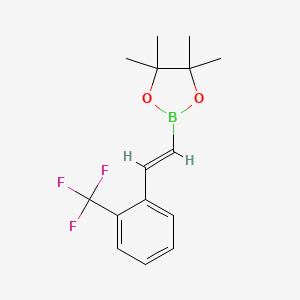
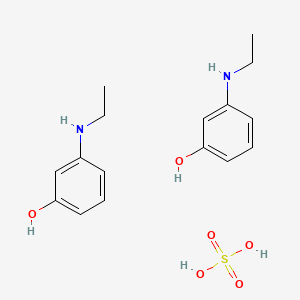


![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)

